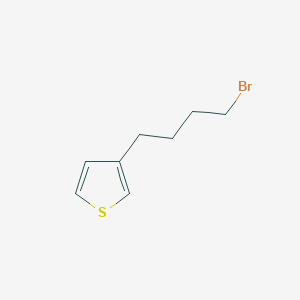

3-(4-Bromobutyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromobutyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFIFYELOTVCAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 3 4 Bromobutyl Thiophene As a Versatile Intermediate

Cross-Coupling Reactions (e.g., Kumada, Suzuki, Stille) for Constructing Oligomeric and Polymeric Architectures

3-(4-Bromobutyl)thiophene is a valuable monomer for the synthesis of functionalized polythiophenes, a class of conducting polymers with significant applications in organic electronics. The presence of the bromobutyl group allows for post-polymerization modification, enabling the introduction of various functionalities. Cross-coupling reactions such as Kumada, Suzuki, and Stille are pivotal in polymerizing thiophene (B33073) derivatives.

In the Kumada catalyst-transfer polycondensation (KCTP) , a Grignard reagent is formed from a dihalothiophene monomer, which then undergoes polymerization catalyzed by a nickel complex. While direct polymerization of this compound via this method can be challenging due to potential side reactions with the Grignard reagent, a common strategy involves the polymerization of a related monomer, 2-bromo-3-(alkyl)thiophene, followed by functionalization. For instance, the polymerization of 2-bromo-3-(6-bromohexyl)-5-chloromagnesiothiophene using a Ni(dppp)Cl2 catalyst exemplifies a similar approach to creating a reactive polymer backbone that can be subsequently modified. The controlled, chain-growth nature of KCTP allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

The Suzuki polycondensation offers a versatile and widely used method for synthesizing polythiophenes. This reaction typically involves the palladium-catalyzed coupling of a thiophene bis(boronic acid) or bis(boronic ester) with a dihaloaryl compound. While direct polymerization of a boronic acid derivative of this compound is plausible, a more common approach is the post-polymerization functionalization of a pre-synthesized polythiophene. For example, a brominated poly(3-hexylthiophene) can be functionalized via Suzuki coupling to introduce various aryl groups. High molecular weight thiophene-containing conjugated polymers have been successfully synthesized using Suzuki polycondensation of 2,5-thiophenebis(boronic acid) derivatives with aryl dibromides, often employing bulky phosphine (B1218219) ligands to enhance catalyst activity and stability.

Stille polycondensation is another powerful palladium-catalyzed cross-coupling reaction for the synthesis of conjugated polymers, involving the reaction of an organotin reagent with an organic halide. This method is known for its tolerance to a wide range of functional groups. Poly(3-alkylthiophenes) can be synthesized with high regioregularity using Stille coupling of 2-bromo-5-(tributylstannyl)-3-alkylthiophene monomers. This approach allows for the direct incorporation of the this compound unit into the polymer chain, provided the organotin monomer is synthesized beforehand. The reaction conditions, including the choice of catalyst, ligand, and solvent, are crucial for achieving high molecular weights and desirable polymer properties.

The following table summarizes the key features of these cross-coupling reactions for the synthesis of polythiophenes.

| Cross-Coupling Reaction | Catalyst | Monomers | Key Advantages |

| Kumada | Nickel-based (e.g., Ni(dppp)Cl₂) | Dihalothiophene (activated as Grignard reagent) | Chain-growth polymerization, controlled molecular weight. |

| Suzuki | Palladium-based (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Thiophene boronic acids/esters and dihaloarenes | High yields, tolerance to various functional groups. |

| Stille | Palladium-based (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Organotin-functionalized thiophenes and dihalothiophenes | Excellent functional group tolerance, mild reaction conditions. |

Nucleophilic Substitution and Alkylation Strategies Employing the Bromobutyl Moiety

The bromobutyl side chain of this compound serves as a versatile handle for introducing a wide array of functional groups through nucleophilic substitution reactions. This post-polymerization modification strategy is highly valuable for fine-tuning the properties of polythiophenes for specific applications. The terminal bromine atom is susceptible to displacement by a variety of nucleophiles, following a typical SN2 mechanism.

This approach allows for the synthesis of a diverse library of functionalized poly(3-alkylthiophene)s from a common precursor polymer, such as poly[this compound]. For example, reaction of the brominated polymer with sodium azide (B81097) introduces an azide group, which can be further modified via click chemistry. Similarly, treatment with primary or secondary amines leads to the corresponding amino-functionalized polymers. Ether and ester functionalities can be incorporated by reacting the polymer with alkoxides or carboxylates, respectively.

The efficiency of these substitution reactions depends on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles and polar aprotic solvents generally favor the SN2 reaction. The table below provides examples of nucleophiles that can be used to functionalize the bromobutyl moiety.

| Nucleophile | Functional Group Introduced | Resulting Compound Class |

| Sodium azide (NaN₃) | Azide (-N₃) | Alkyl azide |

| Ammonia (NH₃), Amines (RNH₂, R₂NH) | Amino (-NH₂, -NHR, -NR₂) | Alkyl amine |

| Sodium hydroxide (B78521) (NaOH), Alkoxides (RO⁻) | Hydroxyl (-OH), Ether (-OR) | Alcohol, Ether |

| Sodium cyanide (NaCN) | Cyano (-CN) | Nitrile |

| Carboxylates (RCOO⁻) | Ester (-OOCR) | Ester |

| Thiolates (RS⁻) | Thioether (-SR) | Thioether |

These functionalization strategies are instrumental in tailoring the physical and chemical properties of the resulting polymers, such as their solubility, film morphology, and electronic characteristics, which are crucial for their performance in devices like organic solar cells and sensors.

Grignard Reagent Formation and Subsequent Derivatization of this compound

The bromobutyl group of this compound can be converted into a Grignard reagent, 3-(4-magnesiobromobutyl)thiophene, by reacting it with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This transformation converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, opening up a wide range of synthetic possibilities for further derivatization.

The formation of the Grignard reagent is a standard procedure but requires careful control of reaction conditions to avoid side reactions, such as Wurtz-type coupling. Once formed, the Grignard reagent can react with a variety of electrophiles to introduce new functional groups at the end of the butyl chain.

For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with carbon dioxide produces a carboxylic acid. The Grignard reagent can also be used in cross-coupling reactions with organic halides, catalyzed by transition metals like palladium or nickel, to form new carbon-carbon bonds.

The following table illustrates some common reactions of the Grignard reagent derived from this compound.

| Electrophile | Functional Group Introduced | Product Type |

| Formaldehyde (HCHO) | Primary alcohol (-CH₂OH) | Primary alcohol |

| Aldehydes (RCHO) | Secondary alcohol (-CH(OH)R) | Secondary alcohol |

| Ketones (R₂CO) | Tertiary alcohol (-C(OH)R₂) | Tertiary alcohol |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) | Carboxylic acid |

| Esters (RCOOR') | Ketone (-COR) | Ketone |

| Nitriles (RCN) | Ketone (-COR) | Ketone |

| Epoxides | Alcohol | Alcohol |

This methodology provides a powerful tool for synthesizing a variety of 3-substituted thiophenes with complex side chains, which can then be used as monomers for polymerization or as building blocks in the synthesis of other functional materials.

Cyclization and Intramolecular Reactions Involving the Butyl Spacer for Fused Ring Systems

The four-carbon butyl spacer in derivatives of this compound provides the necessary flexibility for intramolecular cyclization reactions, leading to the formation of fused ring systems where a new ring is annulated to the thiophene core. These fused-ring thiophenes are of significant interest due to their rigid and planar structures, which can lead to enhanced electronic communication and improved performance in organic electronic devices.

A common strategy involves the introduction of a suitable functional group at the terminus of the butyl chain that can react with the thiophene ring. For instance, if the terminal bromine is replaced by a nucleophilic group, such as an amine or a carbanion, this nucleophile can potentially attack an electrophilic position on the thiophene ring.

Alternatively, the thiophene ring itself can act as a nucleophile in an intramolecular Friedel-Crafts type reaction. For this to occur, an electrophilic center needs to be generated on the butyl chain. For example, conversion of a terminal alcohol to a tosylate or mesylate, followed by treatment with a Lewis acid, could initiate cyclization onto the electron-rich thiophene ring.

Palladium-catalyzed intramolecular C-H arylation is another powerful method for constructing fused ring systems. In this approach, a derivative of this compound containing an aryl halide at a suitable position could undergo an intramolecular coupling reaction where a C-H bond on the thiophene ring is activated and coupled with the aryl halide, forming a new ring. The regioselectivity of the cyclization is an important consideration and depends on the specific reaction conditions and the substitution pattern of the thiophene ring.

The following table provides a conceptual overview of potential intramolecular cyclization strategies.

| Reaction Type | Key Reactants/Conditions | Fused Ring System Formed |

| Nucleophilic Aromatic Substitution | Terminal nucleophile on butyl chain, activated thiophene ring | Thieno-fused heterocycle |

| Friedel-Crafts Alkylation | Terminal electrophile on butyl chain, Lewis acid catalyst | Dihydrothieno-fused carbocycle |

| Palladium-Catalyzed C-H Arylation | Aryl halide on a derivative, Pd catalyst, base | Thieno-fused aromatic system |

These intramolecular cyclization reactions provide a synthetic route to novel and complex thiophene-based architectures with tailored electronic and photophysical properties.

Applications of 3 4 Bromobutyl Thiophene As a Monomer and Building Block in Advanced Materials Science

Role in the Synthesis of Conjugated Polymers for Organic Electronics

Conjugated polymers, characterized by their alternating single and double bonds, are at the forefront of organic electronics research. nih.gov Thiophene-based polymers, in particular, have garnered significant attention due to their excellent charge transport properties and environmental stability. rroij.comwikipedia.org 3-(4-Bromobutyl)thiophene is frequently utilized as a monomer in the synthesis of these polymers, where the bromobutyl group can be used for post-polymerization functionalization or to influence the polymer's solubility and morphology. rsc.org The synthesis of such polymers often involves transition metal-catalyzed cross-coupling reactions. nih.gov

In the field of organic photovoltaics, polythiophenes are widely used as electron donor materials in bulk heterojunction solar cells. mdpi.com The performance of these devices is highly dependent on the molecular structure and organization of the polymer chains. The incorporation of functionalized thiophene (B33073) monomers, such as this compound, allows for the synthesis of polymers with tailored properties. For instance, the bromobutyl group can be converted to other functional groups to modify the polymer's electronic energy levels, absorption spectrum, and solid-state packing, all of which are critical factors in determining the power conversion efficiency of OPV devices. scispace.com

Research has shown that modifying the side chains of polythiophenes can significantly impact their performance in solar cells. For example, the introduction of specific side chains can lead to improved solubility and processability, which are essential for fabricating large-area devices. Furthermore, the side chain can influence the nanoscale morphology of the polymer-fullerene blend, which is crucial for efficient charge separation and transport.

Table 1: Examples of Polythiophene Derivatives in OPV Applications

| Polymer Derivative | Key Structural Feature | Reported Power Conversion Efficiency (PCE) | Reference Finding |

|---|---|---|---|

| P3HT-Br | Bromine-functionalized side chain | ~2% in bilayer devices | Photocrosslinkable for enhanced thermal stability. scispace.com |

| TTT-co-P3HT | Copolymer with 2,3,4,5-tetrathienylthiophene | 0.14% | Broader band-gap compared to P3HT. mdpi.comresearchgate.net |

Organic field-effect transistors are fundamental components of flexible and printed electronics. nist.gov The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in the active layer. Thiophene-based copolymers have emerged as promising materials for OFETs due to their high charge carrier mobilities and good environmental stability. researchgate.netosti.gov

The design and synthesis of these copolymers often involve the combination of electron-rich and electron-deficient monomer units to control the polymer's electronic properties. nih.gov this compound can be used to introduce a versatile handle for further chemical modification, allowing for the fine-tuning of the copolymer's structure and properties. For example, the bromobutyl group can be used to attach various functional moieties that can influence the polymer's self-assembly and thin-film morphology, which are critical for achieving high charge carrier mobility. nih.gov

Table 2: Performance of Thiophene-Based Copolymers in OFETs

| Copolymer | Key Monomer Units | Reported Hole Mobility (cm²/Vs) | Reference Finding |

|---|---|---|---|

| pBTTT | Thieno[3,2-b]thiophene and 4,4-dialkyl-2,2-bithiophene | >0.1 | Exhibits high charge carrier mobilities in solution-processed devices. nist.gov |

| PQTBTz-TT-C8 | Thiophene (donor) and Thiazole (acceptor) | Dependent on film thickness and processing | Charge transport is influenced by the spin-coating conditions during film formation. nih.gov |

| PDTT-SBT blend with DTTR-TT | Dithienothiophene-thioalkylbithiophene polymer with a small molecule | Up to 0.22 | Blending a small molecule with a conjugated polymer significantly enhances mobility. ntu.edu.tw |

In the realm of organic light-emitting diodes, thiophene-based materials are valued for their high photoluminescence quantum yields and color purity. atomfair.com The versatility of thiophene chemistry allows for the synthesis of materials that can act as efficient emitters or host materials in OLED devices. lboro.ac.uk The functionalization of thiophene monomers is a key strategy to tune the emission color and improve device efficiency.

Similarly, thiophene-containing polymers are excellent candidates for electrochromic materials, which can change their color in response to an electrical potential. metu.edu.tr This property is utilized in applications such as smart windows and displays. The ability to modify the polymer backbone and side chains through the use of functionalized monomers like this compound is crucial for developing materials with high contrast ratios, fast switching speeds, and long-term stability.

Development of Oligothiophene and Small Molecule Semiconductor Frameworks Utilizing the Bromobutyl Chain

Oligothiophenes, which are short, well-defined chains of thiophene units, serve as excellent model compounds for their polymer counterparts and have found applications as active materials in organic electronics. nih.govjuniperpublishers.com The precise control over their molecular structure allows for a fundamental understanding of structure-property relationships. beilstein-journals.org The bromobutyl chain of this compound provides a convenient point of attachment for various functional groups, enabling the synthesis of a diverse range of oligothiophene derivatives with tailored properties. cmu.edu

These functionalized oligomers can be designed to self-assemble into highly ordered structures, which is beneficial for charge transport. beilstein-journals.org The ability to introduce specific functionalities via the bromobutyl group allows for the control of intermolecular interactions and solid-state packing, which are key determinants of the material's electronic performance. atomfair.com

Integration into Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, plays a crucial role in the development of functional organic materials. nih.govmdpi.com The self-assembly of thiophene-based molecules into well-defined nanostructures is a promising approach for fabricating organic electronic devices with improved performance. nih.govrsc.org

The bromobutyl group in this compound can be transformed into a variety of functional groups that can direct the self-assembly process through hydrogen bonding, π-π stacking, or other non-covalent interactions. nih.gov This allows for the creation of highly ordered thin films with enhanced charge transport properties. The ability to control the molecular organization at the nanoscale is a key advantage of using such functionalized building blocks. uh.edu

Contributions to Hybrid Materials and Nanocomposites

Hybrid materials and nanocomposites, which combine organic and inorganic components, offer the potential to create materials with synergistic properties that are not achievable with either component alone. nih.govmdpi.comelsevier.com Thiophene-based polymers and small molecules can be integrated into these composite systems to impart electronic functionality. researchgate.net

The reactive nature of the bromobutyl group in this compound makes it a suitable anchor for grafting onto inorganic nanoparticles or surfaces. This allows for the creation of hybrid materials where the thiophene-based component can provide properties such as electrical conductivity or light absorption, while the inorganic component can offer mechanical stability, thermal conductivity, or other desired characteristics. These materials have potential applications in a wide range of fields, including sensors, catalysis, and energy storage.

Advanced Research Characterization Methodologies for 3 4 Bromobutyl Thiophene Derived Materials

Spectroscopic Techniques (e.g., UV-Vis, Photoluminescence) for Electronic and Optical Behavior of Polymers

Spectroscopic methods are fundamental in understanding the electronic transitions and light-emitting properties of conjugated polymers derived from 3-(4-bromobutyl)thiophene. UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are particularly crucial in this regard.

UV-Vis spectroscopy probes the electronic absorption of the polymer, which is related to the π-π* transitions within the conjugated backbone. The position of the absorption maximum (λmax) provides information about the effective conjugation length of the polymer chain. For poly(3-alkylthiophene)s (P3ATs), including those with functionalized side chains like the bromobutyl group, λmax in solution is typically observed in the range of 430-450 nm. mdpi.comnih.gov In the solid state, as thin films, these polymers often exhibit a red-shift in their absorption spectra, with λmax appearing at longer wavelengths (e.g., 500-530 nm), which is indicative of increased planarity and intermolecular π-π stacking in the solid state. acs.org The presence of vibronic shoulders in the film's absorption spectrum further suggests a well-ordered, aggregated structure. acs.org

The bromine substituent on the alkyl chain is not expected to directly influence the electronic properties of the conjugated backbone in the ground state. However, its presence can affect the polymer's solubility and morphology, which in turn can indirectly influence the electronic and optical properties. For instance, in a study of poly(3-decylthiophene-co-3-bromothiophene), the bromine substituents on the thiophene (B33073) ring were found to have a significant effect on the fluorescence intensity and quantum yield. hgxx.org An increase in the content of the brominated monomer led to a blue shift in the photoluminescence, which was attributed to the electron-withdrawing inductive effect of bromine. hgxx.org

Photoluminescence spectroscopy reveals the emissive properties of the material upon photoexcitation. Polymers based on 3-substituted thiophenes typically exhibit PL spectra that are mirror images of their absorption spectra, with emission peaks occurring at slightly longer wavelengths (a phenomenon known as the Stokes shift). The PL quantum yield, a measure of the material's emission efficiency, is highly sensitive to the polymer's conformation and environment. In solution, P3ATs can have relatively high quantum yields, but these are often lower in the solid state due to aggregation-induced quenching. mdpi.com

Table 1: Representative Optical Properties of Poly(3-alkylthiophene)s

| Property | In Solution | In Thin Film | Reference |

|---|---|---|---|

| UV-Vis λmax | 430-450 nm | 500-530 nm | mdpi.comacs.org |

| Photoluminescence λem | 550-580 nm | 600-650 nm | mdpi.com |

| Typical Stokes Shift | ~100 nm | ~100 nm | mdpi.com |

Electrochemical Analysis Methods (e.g., Cyclic Voltammetry) for Redox Properties and Polymerization Behavior

Electrochemical techniques, particularly cyclic voltammetry (CV), are indispensable for characterizing the redox behavior of this compound and its resulting polymers, as well as for controlling the electropolymerization process.

Cyclic voltammetry provides information on the oxidation and reduction potentials of a material. During the electropolymerization of thiophene monomers, the CV scan typically shows an irreversible oxidation wave in the first scan, corresponding to the formation of radical cations that initiate polymerization. researchgate.net For thiophene and its derivatives, this oxidation potential is generally observed between 1.3 V and 1.8 V versus a standard calomel (B162337) electrode (SCE). researchgate.netresearchgate.net In subsequent scans, a pair of reversible redox peaks appears, which is characteristic of the p-doping (oxidation) and dedoping (reduction) of the newly formed polymer film on the electrode surface. researchgate.net The increasing current of these peaks with each cycle indicates the progressive growth of the conductive polymer film. researchgate.netajrconline.org

The redox properties of the resulting poly(this compound) film can be further investigated by placing the polymer-coated electrode in a monomer-free electrolyte solution. The CV in this case will show the reversible p-doping and dedoping processes. The onset of the oxidation potential is a critical parameter as it can be used to estimate the highest occupied molecular orbital (HOMO) energy level of the polymer, which is a key factor in its application in electronic devices. mdpi.com Similarly, the onset of the reduction potential can provide an estimate of the lowest unoccupied molecular orbital (LUMO) energy level.

A study on the electrochemical synthesis of poly[3-(ω-bromoalkyl)thiophene]s demonstrated the feasibility of forming polymeric films from these functionalized monomers. researchgate.net The characterization of these films by cyclic voltammetry confirmed their electroactive nature. The presence of the bromoalkyl chain offers a reactive site for post-polymerization modification, which can be used to further tune the polymer's properties.

Table 2: Typical Electrochemical Data for Thiophene Polymerization

| Parameter | Potential Range (vs. SCE/Ag/AgCl) | Description | Reference |

|---|---|---|---|

| Monomer Oxidation | 1.3 V - 1.8 V | Irreversible peak in the first scan, initiates polymerization. | researchgate.netresearchgate.net |

| Polymer p-doping | 0.5 V - 1.0 V | Reversible oxidation of the polymer film. | researchgate.net |

| Polymer dedoping | 0.0 V - 0.5 V | Reversible reduction of the polymer film. | researchgate.net |

Morphological and Structural Investigations (e.g., TEM, AFM, XRD) of Fabricated Films and Nanostructures

The performance of polymer films in electronic devices is profoundly influenced by their morphology and crystal structure. Transmission electron microscopy (TEM), atomic force microscopy (AFM), and X-ray diffraction (XRD) are powerful tools for investigating these aspects of materials derived from this compound.

X-ray Diffraction (XRD) is used to probe the crystalline structure of the polymer. For semi-crystalline poly(3-alkylthiophene)s, XRD patterns typically reveal information about the packing of the polymer chains. A prominent diffraction peak at a low 2θ angle corresponds to the lamellar stacking of the polymer backbones, separated by the interdigitated alkyl side chains. The d-spacing of this peak provides the interlayer distance. Another peak at a higher 2θ angle is often observed, which is attributed to the π-π stacking distance between adjacent polymer chains, typically in the range of 3.5-4.0 Å. nih.gov The degree of crystallinity can also be estimated from the XRD data.

Atomic Force Microscopy (AFM) provides topographical images of the film surface with high resolution. AFM can reveal details about the film's roughness, grain size, and the presence of fibrillar or other nanostructures. nih.gov For P3AT films, AFM images often show a granular or nanofibrillar morphology, which is indicative of the underlying crystalline domains. The nature of the side chain can influence the surface morphology; for instance, the introduction of functional groups can alter the intermolecular interactions and thus the self-assembly of the polymer chains. researchgate.net

Transmission Electron Microscopy (TEM) is used to visualize the internal structure and morphology of the material. For polymers, TEM can be used to observe the formation of nanostructures, such as nanofibers or nanoparticles, and to study the morphology of polymer blends and composites. hgxx.org In the context of materials derived from this compound, TEM could be employed to investigate the morphology of self-assembled structures or the dispersion of these polymers in a matrix.

Table 3: Common Structural Parameters for Poly(3-alkylthiophene)s

| Parameter | Typical Value | Analytical Technique | Reference |

|---|---|---|---|

| Lamellar d-spacing | 10-20 Å | XRD | nih.gov |

| π-π stacking distance | 3.5-4.0 Å | XRD | nih.gov |

| Surface Roughness (RMS) | 1-10 nm | AFM | nih.gov |

Thermal Characterization Methods (e.g., TGA, DSC) for Polymer Stability and Transitions

The thermal stability and phase behavior of polymers are critical for their processing and long-term performance. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary techniques used for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the polymer and its decomposition temperature. For many thiophene-based copolymers, the onset of thermal degradation is observed at temperatures above 300 °C, and sometimes exceeding 380 °C, indicating good thermal stability. buet.ac.bd The TGA thermogram can also reveal the presence of residual solvent or moisture in the sample, which would be lost at lower temperatures.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to identify thermal transitions such as the glass transition temperature (Tg) and the melting temperature (Tm) of crystalline domains. For poly(3-alkylthiophene)s, the Tg is often observed at low temperatures, while the melting endotherm for the crystalline regions can be seen at higher temperatures, for example, around 178°C for poly(3-hexylthiophene). usherbrooke.ca The DSC thermogram can also provide information about the degree of crystallinity of the polymer. The position and shape of these thermal transitions can be influenced by factors such as the length and nature of the alkyl side chain and the polymer's molecular weight. mdpi.com

Table 4: Illustrative Thermal Properties of Poly(3-alkylthiophene)s

| Thermal Transition | Typical Temperature Range | Analytical Technique | Reference |

|---|---|---|---|

| Glass Transition (Tg) | 10-50 °C | DSC | usherbrooke.ca |

| Melting Temperature (Tm) | 150-250 °C | DSC | mdpi.comusherbrooke.ca |

| Decomposition Temperature (Td) | > 300 °C | TGA | buet.ac.bd |

Theoretical and Computational Investigations of Systems Involving 3 4 Bromobutyl Thiophene Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Charge Transport in Oligomers and Polymers

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and materials. For systems derived from 3-(4-bromobutyl)thiophene, DFT is employed to calculate fundamental properties that dictate their potential in organic semiconductor applications.

Electronic Structure: DFT calculations are routinely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy difference between HOMO and LUMO levels, known as the band gap, is a critical parameter that determines the optical and electronic properties of the material. researchgate.nete3s-conferences.org For oligomers and polymers of thiophene (B33073), studies show that the band gap decreases as the chain length increases due to the extension of π-conjugation. researchgate.net This trend allows for the tuning of the material's absorption spectrum to match the solar spectrum for photovoltaic applications, for instance. researchgate.netarxiv.org

Charge Transport: The performance of an organic semiconductor is heavily dependent on its ability to transport charge carriers (holes or electrons). DFT is used to calculate key parameters that feed into models of charge transport. One such crucial parameter is the internal reorganization energy (λ), which quantifies the energy required for the geometric relaxation of a molecule upon gaining or losing a charge carrier. researchgate.net A lower reorganization energy is desirable as it facilitates faster charge hopping between adjacent molecules. Studies on related thiophene-based systems have shown how different substituents and core structures can be modified to minimize this reorganization energy. researchgate.net

The following table presents typical electronic properties for short oligothiophenes, illustrating the effect of chain length as predicted by DFT calculations.

| Oligomer | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Thiophene (1T) | -6.95 | -0.75 | 6.20 |

| Bithiophene (2T) | -6.21 | -1.65 | 4.56 |

| Terthiophene (3T) | -5.89 | -2.08 | 3.81 |

| Quaterthiophene (4T) | -5.70 | -2.31 | 3.39 |

| Note: These are representative values from theoretical calculations and can vary based on the specific DFT functional and basis set used. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Self-Assembly of Polymer Chains

While DFT provides electronic information for single or few molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large assemblies of molecules over time. MD simulations model the interactions between atoms and molecules using classical mechanics, allowing for the investigation of processes like polymer folding, aggregation, and thin-film formation. mdpi.commdpi.com

Conformational Analysis: For polymers derived from this compound, the conformation of the polymer chains is critical. The flexible butyl side chains influence how the polymer backbone twists and folds. MD simulations can be used to study the conformational landscape of a single polymer chain in a vacuum or in a solvent. mdpi.com For the closely related poly(3-hexylthiophene) (P3HT), simulations have shown that isolated chains can adopt various conformations, including collapsed bundle and toroid structures, depending on the temperature. mdpi.com Such studies provide insight into the persistence length and flexibility of the polymer backbone, which are crucial for understanding how the material will behave in bulk.

Self-Assembly: The performance of organic electronic devices is highly sensitive to the morphology of the active layer. bath.ac.uk MD simulations are a key tool for predicting how polymer chains self-assemble into ordered structures, such as the π-stacked lamellae that are essential for efficient charge transport. nsf.gov Researchers can simulate the aggregation of polymer chains from a solution, mimicking the process of spin-coating a thin film. rsc.org These simulations can reveal how factors like solvent quality, temperature, and side-chain length affect the final morphology. mdpi.comrsc.org For thiophene-based block copolymers, MD simulations have successfully modeled their self-assembly into fibrillar aggregates and other complex nanostructures. nih.govresearchgate.net

The table below outlines typical parameters used in MD simulations of poly(3-alkylthiophene)s.

| Parameter | Typical Value / Method | Purpose |

| Force Field | All-Atom (e.g., OPLS-AA) or Coarse-Grained (e.g., Martini) | Describes the potential energy of the system. mdpi.com |

| System Size | 10-100 polymer chains | Represents a portion of the bulk material. |

| Simulation Time | 100s of nanoseconds to microseconds | Allows for observation of conformational changes and self-assembly. nih.govnih.gov |

| Ensemble | NVT (constant volume, temperature) or NPT (constant pressure, temperature) | Mimics experimental conditions. mdpi.com |

Quantum Chemical Approaches to Elucidate Reaction Mechanisms and Intermolecular Interactions

Beyond the ground-state electronic structure, quantum chemical methods are vital for understanding chemical reactivity and the nature of non-covalent interactions that govern molecular assembly.

Reaction Mechanisms: The synthesis of polymers from this compound and subsequent reactions involving the bromo-functional group can be studied using quantum chemistry. researchgate.net For instance, DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This helps in understanding the mechanism of polymerization, such as in Grignard metathesis (GRIM) polymerization, or the nucleophilic substitution reactions that the alkyl bromide moiety can undergo. researchgate.net Elucidating these mechanisms allows for the optimization of reaction conditions to achieve desired products and polymer characteristics.

Intermolecular Interactions: The self-assembly of thiophene-based materials is driven by a complex interplay of intermolecular forces. High-level quantum chemical methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or coupled cluster (CCSD(T)) methods, can be used to accurately quantify these interactions. nih.govmdpi.com These forces include:

π-π Stacking: Interactions between the aromatic thiophene rings, which are crucial for forming the charge transport pathways in crystalline domains. nih.gov

Halogen Bonding: The bromine atom on the butyl chain can act as a Lewis acid, forming non-covalent bonds with electron donors.

Hydrogen Bonding: Although not the primary interaction in this system, weak C-H···π or C-H···S interactions can also influence the crystal packing. nih.gov

Computational studies on related systems have quantified the binding energies of stacked thiophene dimers and analyzed how substitutions affect these interactions. nih.govmdpi.comresearchgate.net This knowledge is essential for designing molecules that will pack in a desired orientation to maximize device performance.

Modeling of Charge Transport and Optical Responses in Organic Semiconductor Devices

To bridge the gap between molecular properties and macroscopic device performance, multiscale modeling approaches are employed. These models integrate data from quantum chemical calculations and MD simulations to predict key device metrics like charge carrier mobility and optical absorption spectra. bath.ac.ukstanford.edu

Charge Transport Modeling: Charge transport in disordered organic semiconductors is often described as a hopping process between localized states. Kinetic Monte Carlo (kMC) simulations are a popular method for modeling this phenomenon. arxiv.org The inputs for kMC simulations are derived from lower-level calculations:

Morphology: The spatial coordinates of the molecules are taken from MD simulations, providing a realistic picture of the disordered film. nsf.gov

Site Energies: The energy of the HOMO (for holes) or LUMO (for electrons) of each molecule in the morphology is calculated, often using DFT. Variations in these energies create an energetic disorder that can trap carriers.

Electronic Couplings: The strength of the electronic interaction between neighboring molecules, which determines the hopping rate, is calculated using DFT.

By simulating the random walk of a charge carrier through this computationally generated morphology, it is possible to calculate the charge carrier mobility, a key performance indicator for transistors and other electronic devices. arxiv.org Studies on polythiophene blends have shown how the ratio of materials affects bipolar charge transport. arxiv.org

Modeling Optical Responses: The optical properties of materials based on this compound are critical for applications like organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). Time-Dependent DFT (TD-DFT) is a widely used method to calculate the excited-state energies, which correspond to the peaks in a material's UV-Vis absorption spectrum. nih.gov For more accurate predictions, especially for larger systems or when excitonic effects are strong, methods based on many-body perturbation theory, such as the GW approximation and the Bethe-Salpeter equation (BSE), can be employed. researchgate.netarxiv.org These calculations can predict the absorption wavelength, oscillator strength, and character of optical transitions, providing a deep understanding of how the molecular structure gives rise to the observed optical properties. researchgate.net

Future Directions and Emerging Research Frontiers for 3 4 Bromobutyl Thiophene and Its Derivatives

Sustainable Synthetic Routes and Green Chemistry Principles in Functionalized Thiophene (B33073) Synthesis

The chemical industry is increasingly adopting sustainable practices to minimize environmental impact. mdpi.com For the synthesis of functionalized thiophenes, including derivatives of 3-(4-Bromobutyl)thiophene, the focus is shifting from traditional methods towards greener, more efficient routes. benthamscience.com Key principles of green chemistry, such as waste reduction, use of safer solvents, and energy efficiency, are guiding this transition.

Future research will likely concentrate on several key areas:

Metal-Free Synthesis: Developing novel synthetic pathways that avoid heavy metal catalysts, which are often toxic and difficult to remove from the final product. nih.gov Transition-metal-free reactions, utilizing inexpensive and safe reagents like potassium sulfide or elemental sulfur, are promising alternatives. nih.govorganic-chemistry.org

Alternative Energy Sources: Microwave-assisted synthesis and other non-traditional energy sources can significantly reduce reaction times and energy consumption compared to conventional heating methods. benthamscience.com

Greener Solvents: The exploration of environmentally benign solvents, such as water or bio-derived solvents, is a critical frontier. organic-chemistry.org Some Pd-catalysed arylations of thiophene derivatives have been successfully performed using industrial wastewater as the reaction medium, drastically improving the process's green metrics. unito.it

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. Multicomponent reactions (MCRs), which form the thiophene ring in a single step from multiple starting materials, are a key strategy in this regard. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Principles for Thiophene Derivatives

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalysts | Often relies on heavy metal catalysts (e.g., Palladium, Nickel). nih.gov | Focus on metal-free reactions or heterogeneous catalysts for easy removal. nih.govresearchgate.net |

| Solvents | Typically uses volatile organic compounds (VOCs). | Employs safer solvents like water, ethanol, or deep eutectic solvents. unito.it |

| Energy | Conventional heating, often for extended periods. | Microwave-assisted synthesis, reducing reaction times and energy use. benthamscience.com |

| Waste | Can generate significant chemical waste (low atom economy). | High atom economy through multicomponent reactions; recycling of catalysts and solvents. nih.gov |

| Starting Materials | Often derived from fossil fuels. | Increasing use of bio-based feedstocks, such as levulinic acid derived from cellulose. royalsocietypublishing.org |

Exploration of Novel Polymer Architectures and Multi-Component Systems for Enhanced Performance

This compound is an essential monomer for creating functional side chains on conjugated polymers, influencing their solubility, morphology, and electronic properties. Future research will explore more complex polymer architectures and multi-component systems to push the boundaries of material performance.

Advanced Polymer Architectures: Research is moving beyond simple linear polymers to more complex structures such as copolymers and cross-linked networks. researchgate.netacs.org For instance, the orientation of asymmetric units, like the thiazole group, along the polymer backbone has been shown to play a crucial role in the performance of solar cells. rsc.org By carefully designing the polymer backbone, researchers have achieved hole mobilities as high as 1.95 cm²/V·s in organic field-effect transistors (OFETs). acs.org

Multi-Component Blends: In applications like organic photovoltaics (OPVs), the performance is highly dependent on the nanoscale morphology of the blend between donor and acceptor materials. mdpi.com The use of polymer additives, even in small amounts, can selectively localize at the polymer-fullerene interface, increasing charge carrier lifetimes and boosting power conversion efficiency (PCE) by up to 30%. acs.org Future work will focus on designing polymers derived from this compound that can act as compatibilizers or interfacial modifiers in such blends.

Fused-Ring Systems: Incorporating fused thiophene rings, such as thieno[3,2-b]thiophene, into the polymer backbone can enhance planarity and intermolecular charge-carrier hopping. acs.org This strategy has led to the development of polymer acceptors for all-polymer solar cells with PCEs reaching 7.04% by elevating the material's LUMO level and optimizing molecular packing. acs.org

Table 2: Performance of Advanced Thiophene-Based Polymer Systems

| Polymer/System | Application | Key Performance Metric |

|---|---|---|

| PTBTz-2 (Thiazole-Thienothiophene Copolymer) | Organic Solar Cell | Power Conversion Efficiency (PCE): 9.72% rsc.org |

| P1 (Thiophene-Diketopyrrolopyrrole Copolymer) | Organic Field-Effect Transistor (OFET) | Hole Mobility: 1.95 cm²/V·s acs.org |

| PTP-TT (Thiophene-Fused Perylenediimide Polymer) | All-Polymer Solar Cell | PCE: 7.04% acs.org |

| rr-P3HT with P6 Additive | Organic Solar Cell | PCE Increase: 28-30% acs.org |

Advancements in Device Integration and Scalability of Organic Electronic Applications

A significant challenge in organic electronics is translating laboratory-scale success to large-area, commercially viable products. researchgate.net Materials derived from this compound are central to addressing these challenges due to the processability they impart.

Future research will focus on:

Solution Processability: The alkyl side chains derived from this compound enhance the solubility of conjugated polymers, making them suitable for low-cost, scalable printing and coating techniques. sigmaaldrich.com The development of polymers that are processable from environmentally friendly solvents is a key goal.

Interfacial Engineering: Device performance is often limited by the interfaces between different material layers. ttconsultants.com Functional groups can be introduced onto the polymer side chains to improve adhesion, reduce energy barriers, and optimize charge transport across these interfaces.

Stability and Longevity: A major hurdle for the commercialization of organic electronics is the limited stability of the materials under ambient conditions. signalintegrityjournal.com Future work will involve designing polymer architectures with enhanced thermal and environmental stability without compromising electronic performance.

Integrated Circuits: Moving from single devices to fully integrated circuits requires high-performance, stable, and patternable materials. sigmaaldrich.com The development of both p-type and n-type organic semiconductors is crucial for creating efficient complementary circuits, which are essential for low-power applications like wearable devices. sigmaaldrich.com

Table 3: Challenges and Solutions in Scaling Up Organic Electronics

| Challenge | Potential Solution Using Thiophene Derivatives |

|---|---|

| Scalability of Production ttconsultants.com | Synthesis of highly soluble polymers (via functionalization with butyl chains) for roll-to-roll printing and other solution-based manufacturing. |

| Performance and Efficiency signalintegrityjournal.com | Molecular engineering of the polymer backbone and side chains to optimize energy levels, charge mobility, and light absorption. |

| Device Integration & Interfacing ttconsultants.com | Functionalization of side chains to promote self-assembly, control morphology, and improve energy level alignment at interfaces. |

| Material Stability & Longevity researchgate.netsignalintegrityjournal.com | Design of robust polymer structures with high thermal and oxidative stability; encapsulation techniques. |

Sensing and Bioelectronic Applications of Advanced Thiophene-Based Materials

Polythiophenes possess a unique combination of electronic conductivity, biocompatibility, and ease of functionalization, making them ideal candidates for sensing and bioelectronic applications. nih.govmdpi.com The this compound monomer provides a convenient handle to attach specific recognition elements to the polymer backbone.

Emerging research frontiers include:

Chemical Sensors: Polythiophene derivatives are effective as active layers in optical and electrochemical sensors for detecting volatile organic compounds (VOCs). researchgate.netunesp.br The interaction between the analyte and the polymer film alters its optical or electrical properties, providing a measurable signal. Future work will aim to improve selectivity and sensitivity by tailoring the side-chain chemistry. researchgate.net

Biosensors: The ability to functionalize the polymer is crucial for biosensing. nih.gov The terminal bromine on the butyl chain can be replaced with biorecognition molecules like enzymes, antibodies, or DNA oligonucleotides. nih.gov This allows for the creation of highly specific sensors for targets such as glucose, pathogens, or specific gene sequences. mdpi.comnih.gov

Bio-interfacing: Conducting polymers can bridge the gap between conventional electronics and biological systems. nih.gov Polythiophene-coated electrodes can improve the recording of neural signals and stimulate cells. researchgate.net Recent work has shown that functionalized polythiophenes can be used in Organic Electrochemical Transistors (OECTs) to monitor the formation of epithelial cell barriers in vitro. acs.org

Drug Delivery and Therapy: The inherent properties of polythiophenes are being explored for therapeutic applications, including their use in promoting anti-HIV drugs and as materials for tissue engineering. mdpi.comnih.gov

Table 4: Sensing Applications of Functionalized Thiophene-Based Materials

| Application | Target Analyte/System | Sensing Mechanism |

|---|---|---|

| Chemical Sensor | Volatile Organic Compounds (VOCs) | Change in optical absorbance or electrical resistance upon analyte interaction. unesp.brresearchgate.net |

| Ion Sensor | Metal Ions (e.g., Fe³⁺, Hg²⁺) | Fluorescence quenching or colorimetric changes upon ion binding. pdx.edumdpi.com |

| Genosensor (DNA) | Specific DNA sequences | Electrochemical signal generated upon hybridization of target DNA with a probe-functionalized polymer. nih.gov |

| Bio-interface | Epithelial cell barriers | Modulation of ionic/electronic current in an OECT by changes in cell layer integrity. mdpi.comacs.org |

| Electrocatalysis | 4-methoxybenzyl alcohol | Polymer-mediated electro-oxidation at a lower potential. rsc.org |

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(4-Bromobutyl)thiophene, and how do reaction conditions influence yield?

- The synthesis typically involves alkylation of thiophene derivatives. A modified Grignard coupling approach with Ni(dppp)Cl₂ as a catalyst is effective for bromoalkyl-thiophene derivatives (e.g., 3-(6-bromohexyl)thiophene). Critical steps include protecting alcohols (e.g., tetrahydropyranyl groups) and subsequent bromination using PBr₃ or HBr . Optimization of solvent (e.g., THF), temperature, and stoichiometry of FeCl₃ in oxidative polymerization can yield soluble polymers with controlled regioregularity.

Q. How can the purity and structural integrity of this compound be validated?

- Techniques include:

- ¹H/¹³C NMR : Peaks at δ 2.60–2.83 ppm confirm regioregularity by distinguishing head-to-tail (HT) versus head-to-head (HH) configurations in polymers .

- Mass spectrometry : Validates molecular weight and absence of side products (e.g., incomplete bromination).

- Elemental analysis : Ensures stoichiometric consistency, particularly for bromine content .

Advanced Research Questions

Q. How does the bromobutyl side chain influence the electronic and optoelectronic properties of polythiophene derivatives?

- The bromine atom acts as a leaving group, enabling post-polymerization functionalization (e.g., nucleophilic substitution). This modifies the polymer’s bandgap and charge transport properties. For instance, replacing Br with fullerene units in poly[3-(6-bromohexyl)thiophene] enhances conductivity and light absorption, critical for organic photovoltaics .

Q. What role does regioregularity play in the catalytic activity of thiophene-based covalent organic frameworks (COFs)?

- Regioregular HT-HT sequences in thiophene COFs create well-defined sulfur active sites. Density functional theory (DFT) calculations show that the thiophene ring’s sulfur atoms facilitate oxygen reduction reactions (ORR) under basic conditions, with overpotentials comparable to Pt-based catalysts .

Q. How can contradictions in polymerization outcomes (e.g., regiorandom vs. regioregular) be resolved during synthesis?

- Catalyst choice : Ni(dppp)Cl₂ favors HT coupling, while FeCl₃ oxidative polymerization may produce regiorandom structures.

- Solvent effects : Chloroform enhances solubility and chain alignment, promoting regioregularity .

- Post-polymerization analysis : Comparative ¹³C NMR (e.g., δ 127–132 ppm for HT sequences) and UV-vis spectroscopy (λmax shifts) differentiate structural motifs .

Methodological Considerations

Q. What strategies minimize side reactions during bromoalkyl-thiophene synthesis?

- Protecting groups : Use tetrahydropyranyl (THP) to shield alcohols during Grignard coupling, reducing esterification or elimination byproducts .

- Controlled bromination : Employ PBr₃ in anhydrous conditions to avoid hydrolysis of intermediates .

Q. How do computational methods (e.g., DFT) aid in designing thiophene-based materials?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.